molecular formula C16H20N4O2 B5375617 3-ETHYL-1-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(PROP-2-EN-1-YL)UREA

3-ETHYL-1-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(PROP-2-EN-1-YL)UREA

Cat. No.: B5375617
M. Wt: 300.36 g/mol
InChI Key: ABDYWMVLQQUBQB-UHFFFAOYSA-N
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Description

3-ETHYL-1-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(PROP-2-EN-1-YL)UREA is a complex organic compound that belongs to the class of oxadiazole derivatives. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethyl group, a methylphenyl group, and a prop-2-en-1-yl group attached to the urea moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHYL-1-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(PROP-2-EN-1-YL)UREA typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Methylphenyl Group: The methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using methylbenzene and an appropriate alkylating agent.

    Formation of the Urea Moiety: The urea moiety is formed by reacting an isocyanate with an amine. In this case, the isocyanate would be derived from the oxadiazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and prop-2-en-1-yl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring or the urea moiety, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The aromatic methylphenyl group can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyl group may yield acetic acid, while nitration of the methylphenyl group could produce nitro derivatives.

Scientific Research Applications

3-ETHYL-1-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(PROP-2-EN-1-YL)UREA has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-ETHYL-1-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(PROP-2-EN-1-YL)UREA involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The urea moiety may form hydrogen bonds with biological macromolecules, stabilizing the compound’s binding to its target. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-ETHYL-1-{[3-(4-METHYLPHENYL)-1,2,4-THIADIAZOL-5-YL]METHYL}-1-(PROP-2-EN-1-YL)UREA: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    3-ETHYL-1-{[3-(4-METHYLPHENYL)-1,2,4-TRIAZOL-5-YL]METHYL}-1-(PROP-2-EN-1-YL)UREA: Contains a triazole ring instead of an oxadiazole ring.

    3-ETHYL-1-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(PROP-2-EN-1-YL)THIOUREA: Similar structure but with a thiourea moiety instead of a urea moiety.

Uniqueness

The uniqueness of 3-ETHYL-1-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(PROP-2-EN-1-YL)UREA lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxadiazole ring, in particular, provides unique electronic properties that can enhance the compound’s interaction with biological targets.

Properties

IUPAC Name

3-ethyl-1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-prop-2-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-4-10-20(16(21)17-5-2)11-14-18-15(19-22-14)13-8-6-12(3)7-9-13/h4,6-9H,1,5,10-11H2,2-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDYWMVLQQUBQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N(CC=C)CC1=NC(=NO1)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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